Cdr 87-209 was developed as part of research aimed at enhancing the efficacy of existing antimalarial drugs. Its classification falls under organic compounds with notable pharmacological properties, specifically targeting Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound's development was influenced by the need to address chloroquine resistance observed in malaria treatments .
The synthesis of Cdr 87-209 involves multiple steps, beginning with the formation of the core dipyrido structure. Key methods include:
The industrial production of Cdr 87-209 requires scaling up these laboratory methods while ensuring consistent quality through stringent quality control measures.
Cdr 87-209 undergoes several types of chemical reactions that are crucial for its functionalization:
Common reagents used in these reactions include oxidizing agents like copper(II) chloride and reducing agents such as iron(II) sulfate heptahydrate.
The mechanism of action of Cdr 87-209 involves its interaction with molecular targets within the Plasmodium falciparum cells. It primarily exerts its effects by binding to specific proteins or enzymes involved in the parasite's metabolism, leading to altered cellular processes that can reverse chloroquine resistance. This binding alters the uptake mechanisms of chloroquine, enhancing its accumulation within the parasite .
Cdr 87-209 exhibits several notable physical properties:
Chemical properties include reactivity with nucleophiles and electrophiles, which are essential for its role in biological interactions.
Cdr 87-209 has significant potential applications in medicinal chemistry, particularly in:
Chloroquine (CQ) once stood as the cornerstone of global malaria control, offering potent efficacy against Plasmodium falciparum at low cost. However, its extensive misuse created intense selection pressure, driving the emergence of resistant parasites. By the 1980s, CQ resistance had become widespread across malaria-endemic regions, rendering the drug increasingly ineffective. The molecular basis involves mutations in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) gene, which reduces CQ accumulation in the parasite's digestive vacuole. This resistance mechanism catastrophically diminished CQ's value as a chemotherapeutic agent, creating an urgent need for strategies to overcome treatment failures [6].
CDR 87/209 (later designated CDRI 87/209) emerged from antimalarial research at India's Central Drug Research Institute (CDRI) as a novel chemical entity specifically designed to reverse chloroquine resistance. Unlike conventional antimalarials, this compound exhibits minimal intrinsic plasmodicidal activity. Instead, its therapeutic value lies in its ability to resensitize resistant parasites to chloroquine. In pioneering studies, the co-administration of CDR 87/209 (15 mg/kg body weight) with subtherapeutic chloroquine (10 mg/kg body weight) for 10 consecutive days achieved complete clearance of multidrug-resistant P. berghei and P. yoelii nigeriensis in rodent models. This represented a paradigm shift in antimalarial chemotherapy—potentially salvaging chloroquine through combination therapy rather than abandoning it entirely [2].
The significance of CDR 87/209 extends beyond its immediate chemosensitizing effects. It represents an entirely new structural class of resistance modulators distinct from previously investigated agents like verapamil (a calcium channel blocker) or desipramine (an antidepressant). Its discovery validated the concept that diverse chemical scaffolds could overcome resistance through different biological mechanisms. Critically, CDR 87/209 demonstrated that resistance reversal could be achieved without restoring chloroquine accumulation—a fundamental departure from the then-dominant "efflux inhibition" hypothesis. This mechanistic divergence suggested entirely new targets for antimalarial development and offered hope for combating multidrug-resistant strains proliferating in malaria-endemic regions [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1